Methyl octadecylglycinate
Description
Methyl octadecylglycinate (C₂₁H₄₁NO₂) is a synthetic glycine derivative where the amino acid glycine is esterified with a methyl group and linked to an octadecyl (C₁₈) alkyl chain. This amphiphilic structure grants it surfactant-like properties, making it useful in emulsification, drug delivery systems, and cosmetic formulations. Its synthesis typically involves the reaction of glycine with octadecyl alcohol under acidic or enzymatic catalysis, followed by methylation. The compound’s long hydrophobic chain and polar glycinate headgroup enable interactions with both aqueous and lipid phases, a feature exploited in stabilizing colloidal systems .
Properties
Molecular Formula |
C21H43NO2 |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
methyl 2-(octadecylamino)acetate |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(23)24-2/h22H,3-20H2,1-2H3 |
InChI Key |
PIQKQOFHJOCALN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadecylglycinate can be synthesized through the esterification of octadecylamine with glycine methyl ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl octadecylglycinate undergoes several types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the glycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Methyl octadecylglycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and conditioning agent.
Mechanism of Action
The mechanism of action of methyl octadecylglycinate is primarily based on its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The long alkyl chain provides hydrophobic interactions, while the glycine moiety offers hydrophilic interactions, making it an effective surfactant.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Compound | Molecular Formula | Chain Length | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₂₁H₄₁NO₂ | C₁₈ | Glycinate, methyl ester | Drug delivery, cosmetics |
| Methyl Palmitate | C₁₇H₃₄O₂ | C₁₆ | Methyl ester | Biodiesel, lubricants |
| Methyl Isostearate | C₁₉H₃₈O₂ | C₁₈ (branched) | Methyl ester | High-temperature lubricants |
| Sandaracopimaric Acid ME | C₂₁H₃₀O₂ | Diterpene | Methyl ester, cyclic | Adhesives, antimicrobials |
| Methyl Octanoate | C₉H₁₈O₂ | C₈ | Methyl ester | Fragrances, food additives |
Research Findings and Functional Differentiation
- Solubility : this compound exhibits lower water solubility than methyl palmitate due to its longer chain but outperforms sandaracopimaric acid methyl ester in aqueous dispersibility due to its linear structure .
- Thermal Stability : Methyl isostearate’s branched chain provides superior thermal resistance (decomposition at 280°C vs. 220°C for this compound) .
- Biological Compatibility: The glycinate group in this compound enables pH-sensitive drug release, a feature absent in non-amino acid esters like methyl octanoate .
Q & A
Q. Guidance for Further Research
- Open Science : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, raw data, and protocols in repositories like Figshare or Dryad .
- Interdisciplinary Collaboration : Partner with statisticians for DOE design and bioinformaticians for high-throughput data analysis .
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